[(2R,3R,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4-hydroxy-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate
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Overview
Description
[(2R,3R,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4-hydroxy-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate is a complex organic compound with significant potential in various scientific fields This compound features multiple chiral centers, making it an interesting subject for stereochemical studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4-hydroxy-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate typically involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and the use of chiral catalysts. The starting materials often include chiral building blocks that are selectively functionalized to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis platforms and high-throughput screening to optimize reaction conditions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow chemistry and biocatalysis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4-hydroxy-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl and methylsulfanyl groups can be oxidized to form corresponding ketones and sulfoxides.
Reduction: The compound can be reduced to form alcohols and thiols.
Substitution: The chloro group can be substituted with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic pathways or for specific applications.
Scientific Research Applications
Chemistry
In chemistry, [(2R,3R,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4-hydroxy-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate is used as a chiral building block for the synthesis of complex molecules. Its stereochemistry is valuable for studying chiral recognition and asymmetric synthesis.
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a useful tool for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its unique structure allows it to modulate biological targets, making it a candidate for drug development.
Industry
In industry, this compound is utilized in the development of advanced materials and catalysts. Its functional groups enable it to participate in various chemical processes, enhancing the efficiency and selectivity of industrial reactions.
Mechanism of Action
The mechanism of action of [(2R,3R,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4-hydroxy-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds and electrostatic interactions, which modulate the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4-hydroxy-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate can be compared with other chiral phosphates and sulfanyl compounds.
- Similar compounds include this compound analogs with different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H35ClN2O11P2S |
---|---|
Molecular Weight |
584.9 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4-hydroxy-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H35ClN2O11P2S/c1-5-6-10-7-11(21(3)8-10)17(23)20-12(9(2)19)14-15(31-33(24,25)26)13(22)16(18(30-14)35-4)32-34(27,28)29/h9-16,18,22H,5-8H2,1-4H3,(H,20,23)(H2,24,25,26)(H2,27,28,29)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1 |
InChI Key |
SPZJAFHRZHRDNU-AWPVFWJPSA-N |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)OP(=O)(O)O)[C@H](C)Cl |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)OP(=O)(O)O)C(C)Cl |
Origin of Product |
United States |
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